

# A Comparative Analysis of Int-767 and INT-747 on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity and impact on gene expression of two notable bile acid analogs, **Int-767** and INT-747. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their investigative pursuits.

#### Introduction to Int-767 and INT-747

INT-747, also known as Obeticholic Acid (OCA), is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] Building upon the structure of INT-747, Int-767 was developed as a dual agonist, targeting both FXR and the Takeda G protein-coupled receptor 5 (TGR5), a key membrane receptor involved in energy homeostasis and inflammation.[1] Int-767, a semi-synthetic 23-sulfate derivative of INT-747, has demonstrated higher potency in activating FXR compared to its predecessor.[1]

### **Comparative Pharmacological Activity**

Experimental data consistently demonstrates the dual agonistic nature of **Int-767**, with potent activation of both FXR and TGR5. In contrast, INT-747 is highly selective for FXR with minimal activity on TGR5. The half-maximal effective concentrations (EC50) from various assays are summarized below.



| Compound                     | Target             | Assay             | EC50        |
|------------------------------|--------------------|-------------------|-------------|
| Int-767                      | FXR                | AlphaScreen Assay | 7 nM[1]     |
| TGR5                         | Time-Resolved FRET | 630 nM[1]         |             |
| INT-747 (OCA)                | FXR                | AlphaScreen Assay | 76 nM[1]    |
| TGR5                         |                    | >20,000 nM[1]     |             |
| Chenodeoxycholic acid (CDCA) | FXR                | AlphaScreen Assay | 7,000 nM[1] |

# Impact on Gene Expression: A Comparative Overview

The differential receptor activation profiles of **Int-767** and INT-747 translate to distinct effects on the expression of target genes. Both compounds modulate the expression of genes regulated by FXR, primarily in the liver and intestine. However, **Int-767**'s dual agonism allows it to influence a broader range of signaling pathways.

#### **Farnesoid X Receptor (FXR) Target Genes**

Studies in human hepatoma HepG2 cells have shown that **Int-767** is more potent than INT-747 in modulating the expression of key FXR target genes involved in bile acid and cholesterol metabolism.



| Gene          | Function                                                                  | Fold Change<br>(Int-767)       | Fold Change<br>(INT-747) | Cell<br>Line/Model                     |
|---------------|---------------------------------------------------------------------------|--------------------------------|--------------------------|----------------------------------------|
| BSEP (ABCB11) | Bile salt export pump                                                     | Significantly higher induction | Moderate induction       | HepG2 cells[1]                         |
| OSTβ (SLC51B) | Organic solute<br>transporter beta                                        | Significantly higher induction | Moderate induction       | HepG2 cells[1]                         |
| SHP (NR0B2)   | Small<br>heterodimer<br>partner                                           | Significantly higher induction | Moderate<br>induction    | HepG2 cells,<br>Mdr2-/- mice[1]<br>[3] |
| CYP7A1        | Cholesterol 7α- hydroxylase (rate-limiting enzyme in bile acid synthesis) | More potent repression         | Repression               | HepG2 cells, Mdr2-/- mice[1] [3]       |
| FGF15/19      | Fibroblast growth factor 15/19                                            | Potent induction in ileum      | Induction in ileum       | Mdr2-/- mice[3]                        |

## **Signaling Pathways**

The activation of FXR and TGR5 by **Int-767** and INT-747 initiates distinct downstream signaling cascades.

#### **FXR Signaling Pathway**

Activation of FXR by both **Int-767** and INT-747 leads to the regulation of genes involved in bile acid homeostasis, lipid metabolism, and glucose control. A simplified representation of this pathway is depicted below.





Click to download full resolution via product page

Caption: FXR signaling cascade initiated by Int-767 and INT-747.

### **TGR5 Signaling Pathway (Int-767 Specific)**

The activation of TGR5 by Int-767 initiates a separate signaling cascade, primarily associated with metabolic regulation and anti-inflammatory effects.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Farnesoid X Receptor/TGR5 Agonist INT-767 Reduces Liver Injury in the Mdr2-/(Abcb4-/-) Mouse Cholangiopathy Model by Promoting Biliary HCO3- Output PMC
  [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Int-767 and INT-747 on Gene Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608297#a-comparative-study-of-int-767-and-int-747-on-gene-expression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com